Roccellinsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Roccellic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in the metabolic pathways of lichens.

Medicine: Investigated for its antibacterial and anticancer properties. It also inhibits the proliferation of cancer cells such as MDA-MB-231, MCF-7, and DLD-1.

Industry: Used in the production of dyes and perfumes due to its unique chemical properties.

Wirkmechanismus

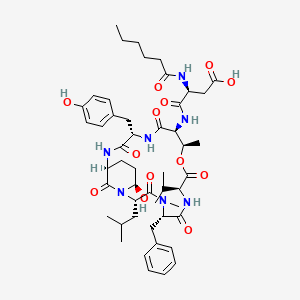

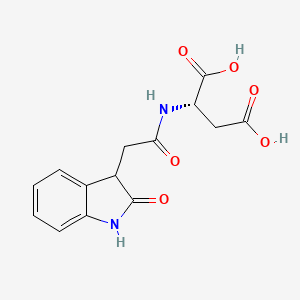

Roccellic acid is a lichen secondary metabolite found in Roccella montagnei . This compound has been studied for its antibacterial and anticancer activities .

Target of Action

Roccellic acid’s primary target is Cyclin Dependent Kinase (CDK-10) . CDK-10 contributes to the proliferation of cancer cells, and aberrant activity of these kinases has been reported in a wide variety of human cancers . These kinases constitute biomarkers of proliferation and attractive pharmacological targets for the development of anticancer therapeutics .

Mode of Action

Roccellic acid interacts with its target, CDK-10, inhibiting its activity . This inhibition is believed to prevent cancer cell proliferation

Biochemical Pathways

By inhibiting CDK-10, Roccellic acid could disrupt the normal cell cycle, leading to the inhibition of cancer cell growth .

Result of Action

Roccellic acid has shown significant anticancer activity. It has been found to inhibit the proliferation of MDA-MB-231, MCF-7, and DLD-1 cancer cells by 65.3%, 75.8%, and 87.9%, respectively . This suggests that Roccellic acid could have potential therapeutic applications in the treatment of various types of cancer.

Biochemische Analyse

Biochemical Properties

Roccellic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit the proliferation of cancer cells, such as MDA-MB-231, MCF-7, and DLD-1, by interacting with specific enzymes involved in cell growth . Roccellic acid also exhibits antibacterial activity against bacteria like Streptococcus gordonii and Porphyromonas gingivalis . These interactions are primarily due to the compound’s ability to bind to and inhibit the activity of key enzymes in these organisms.

Cellular Effects

Roccellic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of cancer cells by affecting cell signaling pathways that regulate cell growth and division . Additionally, roccellic acid impacts gene expression by modulating the activity of transcription factors involved in cancer cell proliferation . The compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of roccellic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Roccellic acid binds to specific enzymes, inhibiting their activity and thereby disrupting cellular processes essential for cell growth and survival . This inhibition leads to changes in gene expression, particularly in genes involved in cell proliferation and apoptosis . The compound’s ability to modulate enzyme activity and gene expression underlies its anticancer and antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of roccellic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with a half-life that allows for prolonged studies . Over time, roccellic acid has been shown to maintain its inhibitory effects on cancer cell proliferation and bacterial growth . Long-term studies have indicated that the compound can induce sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of roccellic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and antibacterial activity without notable adverse effects . At higher doses, roccellic acid can induce toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating an optimal dosage range for therapeutic applications .

Metabolic Pathways

Roccellic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through pathways involving carboxylation and decarboxylation reactions . Roccellic acid’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, roccellic acid is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its interactions with cellular transport mechanisms, which facilitate its localization to target sites . Roccellic acid’s accumulation in specific tissues and cells is essential for its therapeutic effects, as it ensures the compound reaches its intended targets .

Subcellular Localization

Roccellic acid’s subcellular localization is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Roccellic acid’s localization to organelles such as the mitochondria and nucleus allows it to exert its effects on cellular processes, including gene expression and enzyme activity . Understanding the subcellular localization of roccellic acid is essential for elucidating its mechanism of action and therapeutic potential.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Roccellinsäure kann durch Veresterung von 2-Dodecyl-3-methylbernsteinsäure gefolgt von Hydrolyse synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung von Methanol und Schwefelsäure als Katalysatoren unter Rückflussbedingungen.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Extraktion aus Flechten, insbesondere Arten der Gattung Roccella. Der Extraktionsprozess umfasst das Trocknen der Flechte, gefolgt von einer Lösemittelextraktion mit Aceton oder Methanol . Der Extrakt wird dann durch Säulenchromatographie gereinigt, um this compound zu isolieren .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationreaktionen eingehen, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Sie kann reduziert werden, um Alkohole zu bilden.

Substitution: This compound kann an Substitutionsreaktionen, insbesondere nucleophilen Substitutionen, teilnehmen, um Ester und Amide zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von Estern und Amiden.

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Studiert für ihre Rolle in den Stoffwechselwegen von Flechten.

Medizin: Untersucht auf ihre antibakteriellen und krebshemmenden Eigenschaften. Sie hemmt auch die Proliferation von Krebszellen wie MDA-MB-231, MCF-7 und DLD-1.

5. Wirkmechanismus

This compound entfaltet ihre Wirkung durch verschiedene Mechanismen:

Antibakterielle Aktivität: Sie stört bakterielle Zellwände und führt zur Zelllyse.

Antikrebsaktivität: this compound hemmt die cyclin-abhängige Kinase 10 (CDK-10), die an der Zellzyklusregulation beteiligt ist. .

Ähnliche Verbindungen:

Everninsäure: Eine weitere Verbindung, die aus Roccella montagnei isoliert wurde, bekannt für ihre krebshemmende Aktivität.

Usninsäure: Eine aus Flechten gewonnene Verbindung mit antibakteriellen und antimykotischen Eigenschaften.

Vergleich:

Einzigartigkeit: this compound ist einzigartig aufgrund ihrer doppelten antibakteriellen und krebshemmenden Eigenschaften.

Chemische Struktur: This compound hat eine ausgeprägte aliphatische Kette, die zu ihren einzigartigen chemischen und biologischen Eigenschaften beiträgt.

Vergleich Mit ähnlichen Verbindungen

Everninic Acid: Another compound isolated from Roccella montagnei, known for its anticancer activity.

Usnic Acid: A lichen-derived compound with antibacterial and antifungal properties.

Comparison:

Uniqueness: Roccellic acid is unique due to its dual antibacterial and anticancer properties.

Chemical Structure: Roccellic acid has a distinct aliphatic chain, which contributes to its unique chemical and biological properties.

Eigenschaften

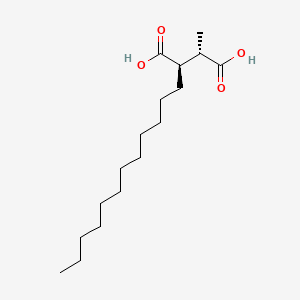

IUPAC Name |

2-dodecyl-3-methylbutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADNMISJDLVPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952266 | |

| Record name | 2-Dodecyl-3-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29838-46-8 | |

| Record name | Roccellic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dodecyl-3-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)

![(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B1245918.png)

![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)